![molecular formula C13H10N6O3S B3003418 2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894055-82-4](/img/structure/B3003418.png)

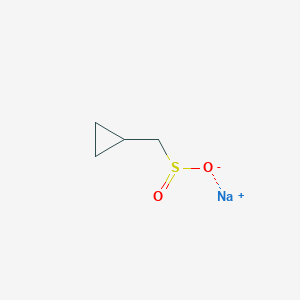

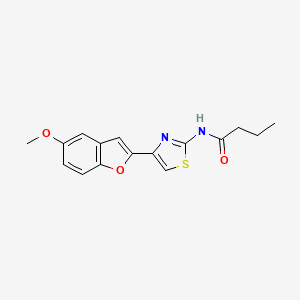

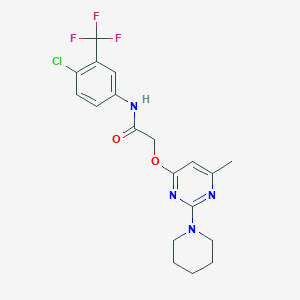

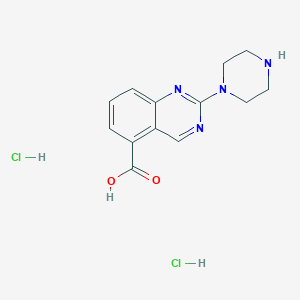

2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

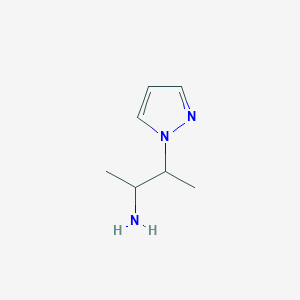

The compound “2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring and a nitrophenyl group . These types of compounds are often synthesized for their potential pharmacological activities .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized through reactions involving hydrazonoyl halides and alkyl carbothioates . The synthesis usually involves several steps and requires careful control of reaction conditions .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely complex. It contains a triazolo[4,3-b]pyridazine ring, which is a fused ring system containing nitrogen atoms . The compound also contains a nitrophenyl group, which is a phenyl ring (a six-membered carbon ring) with a nitro (-NO2) group attached .Aplicaciones Científicas De Investigación

Anti-Viral Activity

- Triazolo[4,3-b]pyridazine Derivatives: A study highlighted the synthesis of novel derivatives of triazolo[4,3-b]pyridazine, revealing promising antiviral activity against Hepatitis-A Virus (HAV). These compounds, including 2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, showed potential as antiviral agents (Shamroukh & Ali, 2008).

Structural Analysis and Synthesis

- Synthesis and Structure Analysis: Research focused on the synthesis and structural analysis of pyridazine analogs, including triazolo[4,3-b]pyridazine derivatives. Detailed Density Functional Theory calculations and Hirshfeld surface analysis were performed to understand the molecular interactions and structure (Sallam et al., 2021).

Biological Properties

- Synthesis and Biological Assessment: A study explored the synthesis of novel acetamides including triazolo[4,3-a]pyridine derivatives, assessing their biological properties. The research aimed to develop a method for synthesizing these compounds and evaluate their pharmacological activity (Karpina et al., 2019).

Anti-Tumor Activities

- Antitumor Potentials: A research project synthesized a new compound related to triazolo[4,3-a]pyrimidine and evaluated its in vitro antitumor activities. This study suggests the potential of these compounds in cancer treatment due to their high potency compared to standard antitumor drugs (Gomha et al., 2017).

Bioactivity of Heterocyclic Compounds

- Heterocyclic Compounds' Bioactivity: Another study investigated the bioactivity of s-Triazolo[3,4-b][1,3,4]thiadiazoles, including compounds with a triazolo[4,3-b]pyridazine framework. The focus was on their antibacterial, antifungal, and antitubercular activities, revealing their potential in medical applications (Shiradkar & Kale, 2006).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound 2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide belongs to the class of triazole compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . They have been found to show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

The nitrogen atoms of the 1,2,4-triazole ring in the compound are capable of binding to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biochemical pathways.

Biochemical Pathways

Triazole compounds have been found to affect a wide range of biochemical pathways due to their ability to interact with different enzymes and receptors . They have been associated with antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . The specific pathways affected by this compound would depend on the specific targets it interacts with in the body.

Pharmacokinetics

The pharmacokinetics of triazole compounds can be influenced by their ability to form hydrogen bonds with different targets. This can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . .

Result of Action

The result of the compound’s action would depend on its specific targets and the biochemical pathways it affects. For example, some triazole compounds have been found to show cytotoxic activities against certain cancer cell lines

Propiedades

IUPAC Name |

2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O3S/c14-11(20)7-23-13-16-15-12-5-4-10(17-18(12)13)8-2-1-3-9(6-8)19(21)22/h1-6H,7H2,(H2,14,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVRPIJYMQGHBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=NN=C3SCC(=O)N)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocycloheptyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide](/img/structure/B3003340.png)

![N-Cyclopropyl-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine](/img/structure/B3003349.png)

![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003350.png)

![3-[[1-(Pyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3003354.png)

![3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B3003356.png)